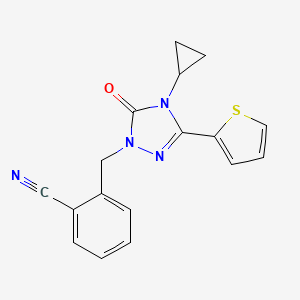

2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOKVWKCSXXGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety, a thiophene ring, and a benzonitrile group, which contribute to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 321.38 g/mol. The structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.38 g/mol |

| IUPAC Name | 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile |

The biological activity of this compound is primarily attributed to the presence of the triazole and thiophene rings. These structures are known for their ability to interact with various biological pathways:

- Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound have shown enhanced antibacterial activity compared to traditional antibiotics .

- Anticancer Potential : Research indicates that triazole derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in several studies. The triazole moiety may selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Activity : A study evaluating the antibacterial properties of thiophene-containing triazoles found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard treatments like Oxytetracycline .

- Cytotoxicity Against Cancer Cells : Research on triazole derivatives has indicated that they can induce apoptosis in various cancer cell lines. For example, one study reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

- In Vivo Studies : In vivo assessments have shown that similar compounds can reduce tumor size in animal models when administered at specific dosages, further supporting their therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile. Research indicates that triazole compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with a triazole core have been shown to possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Anticancer Properties

Compounds containing the triazole moiety have also been investigated for their anticancer potential. The structural characteristics of triazoles allow them to interact effectively with biological targets involved in cancer proliferation and metastasis. For example, certain triazole derivatives have been identified as RET kinase inhibitors, which are crucial in the treatment of specific cancers .

Antioxidant Activity

The antioxidant capabilities of triazole-based compounds have been assessed through various assays such as DPPH and ABTS. These studies demonstrate that certain derivatives exhibit potent antioxidant activity comparable to established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Fungicidal Properties

The compound's structural features may endow it with fungicidal properties. Research into similar triazole compounds has shown promising results against agricultural pathogens like Fusarium oxysporum, indicating that 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile could be developed as an effective agricultural fungicide .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile and its biological activities is crucial for optimizing its applications. SAR studies indicate that modifications to the cyclopropyl group or the thiophene ring can significantly enhance biological activity .

| Structural Feature | Activity Type | Effect |

|---|---|---|

| Cyclopropyl Group | Antimicrobial | Enhanced potency against bacteria |

| Thiophene Ring | Antifungal | Improved efficacy against fungi |

| Triazole Moiety | Antioxidant | Increased radical scavenging activity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.